molecular formula C21H21Cl2N3O4S B14947771 (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B14947771
M. Wt: 482.4 g/mol
InChI Key: XXEORMRZOBXECZ-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including imino, hydroxy, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,5-dichloro-4-hydroxybenzaldehyde and 3-ethoxyaniline. The key steps in the synthesis may include:

    Condensation Reaction: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde reacts with the amine group of 3-ethoxyaniline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base to form the thiazinane ring.

    Oxidation and Functionalization: The thiazinane ring is further oxidized and functionalized to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-methoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-propoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The ethoxy group, in particular, may influence the compound’s solubility and reactivity compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C21H21Cl2N3O4S

Molecular Weight

482.4 g/mol

IUPAC Name

2-(3,5-dichloro-4-hydroxyphenyl)imino-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H21Cl2N3O4S/c1-3-26-18(27)11-17(20(29)24-12-6-5-7-14(8-12)30-4-2)31-21(26)25-13-9-15(22)19(28)16(23)10-13/h5-10,17,28H,3-4,11H2,1-2H3,(H,24,29)

InChI Key

XXEORMRZOBXECZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC(=CC=C3)OCC

Origin of Product

United States

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